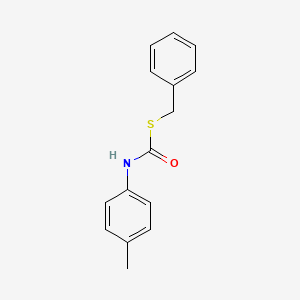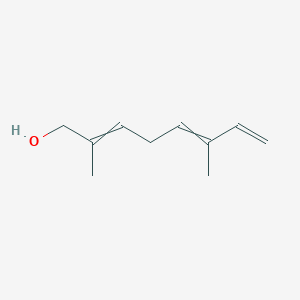
N-Butyl-N-ethenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyl-N-ethenylpropanamide is an organic compound belonging to the amide family. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is notable for its unique structure, which includes both butyl and ethenyl groups attached to the nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-ethenylpropanamide typically involves the reaction of butylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Butylamine+Acryloyl chloride→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyl-N-ethenylpropanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the amide bond can be hydrolyzed to produce butylamine and acrylic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), the compound can be reduced to the corresponding amine.
Substitution: The ethenyl group can participate in addition reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or alkylating agents.
Major Products
Hydrolysis: Butylamine and acrylic acid.
Reduction: N-Butylpropanamide.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
N-Butyl-N-ethenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Butyl-N-ethenylpropanamide involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the amide bond can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-Butylpropanamide: Lacks the ethenyl group, making it less reactive in electrophilic addition reactions.
N-Ethenylpropanamide: Lacks the butyl group, affecting its hydrophobic interactions.
Uniqueness
N-Butyl-N-ethenylpropanamide is unique due to the presence of both butyl and ethenyl groups, which confer distinct chemical reactivity and interaction profiles compared to similar compounds.
Propiedades
Número CAS |
113990-18-4 |
|---|---|
Fórmula molecular |
C9H17NO |
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
N-butyl-N-ethenylpropanamide |
InChI |
InChI=1S/C9H17NO/c1-4-7-8-10(6-3)9(11)5-2/h6H,3-5,7-8H2,1-2H3 |
Clave InChI |
LMAUNZLAIVYXTN-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(C=C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



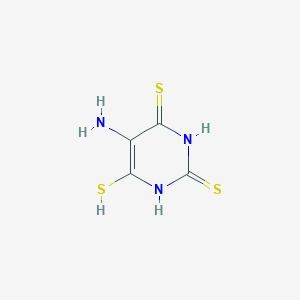

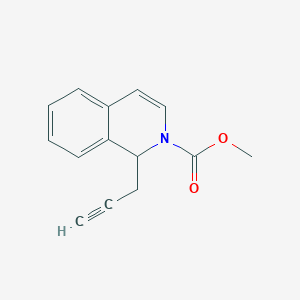

![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
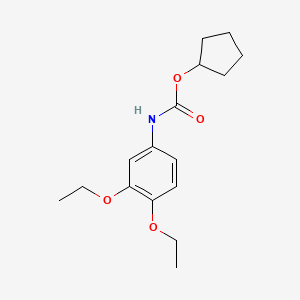
![N-[2-(Phenylselanyl)cyclohexyl]benzamide](/img/structure/B14304783.png)
![6-Fluoro-8,8-dimethoxy-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14304791.png)
![Dimethyl [(1E)-N-benzoyl-2,2,2-trifluoroethanimidoyl]phosphonate](/img/structure/B14304798.png)


